2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline
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Description
Pyridine and quinoline are both valuable nitrogen-based heterocyclic compounds. They are present in a large number of naturally occurring bioactive compounds and are widely used in drug designing and development in pharmaceuticals, as well as precursors to agrochemicals and chemical-based industries .
Synthesis Analysis
Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with an appropriate substrate under optimum conditions, resulting in a Schiff base as a product . There are also various synthetic approaches to quinoline derivatives, such as the Ptzinger quinoline synthesis .Chemical Reactions Analysis
Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation . For quinoline, there are several synthesis protocols have been reported in the literature for the construction of this scaffold .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3-pyridin-4-ylazetidin-1-yl)-quinolin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(17-6-5-14-3-1-2-4-16(14)20-17)21-11-15(12-21)13-7-9-19-10-8-13/h1-10,15H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZBBHSSXSZLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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